

# synthesis of Palbociclib from 4-(6-Aminopyridin-3-yl)benzoic acid intermediate

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## Compound of Interest

Compound Name: 4-(6-Aminopyridin-3-yl)benzoic acid

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## Application Notes and Protocols for the Synthesis of Palbociclib

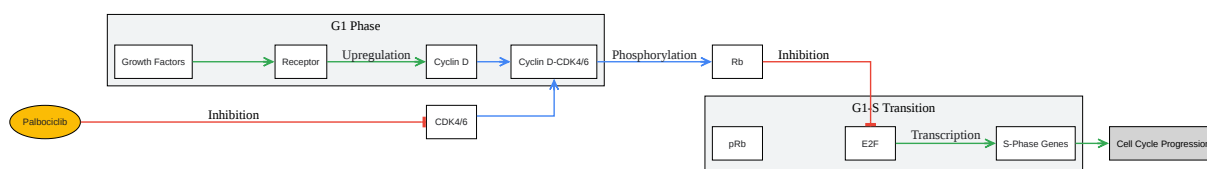
For Researchers, Scientists, and Drug Development Professionals

### Introduction

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] It is a leading therapeutic agent for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The synthesis of Palbociclib is a multi-step process, often culminating in the coupling of a core pyrido[2,3-d]pyrimidin-7-one moiety with a substituted aminopyridine side-chain. This document outlines the synthesis of Palbociclib focusing on a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a precursor to the piperaziny-pyridine side-chain. While the user specified **4-(6-Aminopyridin-3-yl)benzoic acid**, literature review indicates that the piperazine-containing intermediate is more commonly employed in established synthetic routes.

### Palbociclib's Mechanism of Action: Targeting the Cell Cycle

Palbociclib exerts its therapeutic effect by disrupting the cell cycle at the G1/S transition. In normal cell proliferation, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein.[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA synthesis and progression into the S phase.[4] In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[5][6] Palbociclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and thereby inducing G1 cell cycle arrest.[3][4][7]



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